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Azuleno[1,2-B]furan-4,8-dione

Cat. No.: B12604140
CAS No.: 647845-12-3
M. Wt: 198.17 g/mol
InChI Key: IJXSKSURTCNXIJ-UHFFFAOYSA-N
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Description

Structural Classification within Non-Benzenoid Fused Polycyclic Systems

Polycyclic aromatic hydrocarbons (PAHs) are broadly divided into two categories: benzenoid and non-benzenoid systems. youtube.com Benzenoid PAHs, like naphthalene (B1677914) or anthracene, are composed exclusively of fused six-membered benzene (B151609) rings. In contrast, non-benzenoid systems contain at least one ring that is not a six-membered ring. youtube.comslideshare.net

Azulene (B44059), the parent hydrocarbon of the studied compound, is the archetypal non-benzenoid aromatic hydrocarbon. slideshare.net It is an isomer of naphthalene but exhibits vastly different properties, including a characteristic blue color and a significant dipole moment, arising from its unique electronic structure of a fused cyclopentadienyl (B1206354) anion and a cycloheptatrienyl (tropylium) cation. wikipedia.orginflibnet.ac.in

Azuleno[1,2-b]furan-4,8-dione is classified as a fused non-benzenoid heterocyclic system .

Fused System : It consists of multiple rings sharing common bonds. youtube.cominflibnet.ac.in

Non-Benzenoid : Its core structure, azulene, is composed of five- and seven-membered rings. slideshare.net

Heterocyclic : The furan (B31954) ring incorporates an oxygen atom into its cyclic structure.

The fusion of the furan ring to the azulene backbone can occur at different positions, leading to structural isomers with distinct stabilities and reactivities, a subject of computational and synthetic investigation. rsc.org

Historical Context of Azulenoid Chemistry and its Expansion to Fused Heterocycles

The history of azulene chemistry is long and storied, beginning in the 15th century with the isolation of the blue chromophore from German chamomile via steam distillation. wikipedia.org The substance was later discovered in other natural sources like yarrow and wormwood and was officially named "azulene" in 1863 by Septimus Piesse. wikipedia.org However, its precise molecular structure was not correctly identified until the work of Lavoslav Ružička, and its first successful organic synthesis was achieved by Placidus Plattner in 1937. wikipedia.orgacs.org

For much of the 20th century, research focused on the parent azulene hydrocarbon and its substituted derivatives, exploring its aromaticity, unique reactivity, and spectroscopic properties. acs.orgmdpi.comacs.org The development of synthetic methods, such as those starting from indane or involving the annulation of cyclopentadiene, were significant milestones. wikipedia.org

The expansion of azulenoid chemistry to include fused heterocyclic systems like azulenofurans is a more recent area of research. Synthetic chemists began to explore the fusion of heterocyclic rings to the azulene nucleus to create novel structures with potentially new electronic and biological properties. For instance, synthetic strategies to create azulenofurans, such as azuleno[5,6-c]furan, have been developed using tandem cycloaddition-cycloreversion reactions. rsc.orgrsc.org These modern synthetic efforts build upon the foundational understanding of azulene chemistry to create more complex, functionalized non-benzenoid systems. researchgate.netmdpi.com

Fundamental Academic Significance of this compound as a Representative Azulenofuran Dione (B5365651)

The academic significance of this compound and related azulenofurans stems from their value as model systems for studying the interplay of structure and electronic properties in non-benzenoid aromatics.

Theoretical and Electronic Structure Studies: The fusion of an electron-rich furan ring and electron-withdrawing dione groups to the polar azulene core creates a complex electronic landscape. Computational studies on isomeric azulenofurans have been used to predict their relative stabilities. rsc.org For example, calculations have suggested that azuleno[1,2-c]furan should be the least stable among the [1,2-c], [4,5-c], and [5,6-c] isomers, providing a theoretical basis for guiding synthetic efforts. rsc.org The dione functionality in this compound further perturbs the π-electron system, making it an interesting target for understanding charge distribution and aromaticity in complex fused systems.

Synthetic Intermediates: Azulenofuran skeletons have been identified as key structural motifs in natural products and have been targeted in total synthesis. For example, the total synthesis of (±)-furoscrobiculin B, a sesquiterpene found in mushrooms, involved the formation of an azulenofuran compound through a key semipinacol rearrangement step. psiberg.com This highlights the role of azulenofuran systems as important intermediates in the construction of complex natural molecules.

Comparison with Other Fused Systems: The properties of azulenofurans are often compared to other fused furan systems to understand the influence of the azulene nucleus. For instance, azulenofurans have been found to be qualitatively more stable than isobenzofuran (B1246724), a highly reactive o-xylylenoid system. rsc.orgrsc.org The stability of the azulenofuran is enhanced because addition reactions only disrupt the aromaticity of one part of the azulene system, unlike the complete loss of benzenoid aromaticity in isobenzofuran reactions. rsc.org

Table 2: Comparison of Selected Azulenofuran Isomers

CompoundFusion TypeStability Note
Azuleno[1,2-c]furan Fused to the 1 and 2 positions of azulenePredicted to be the least stable isomer rsc.org
Azuleno[4,5-c]furan Fused to the 4 and 5 positions of azulenePrepared via a cycloaddition–cycloreversion strategy rsc.orgrsc.org
Azuleno[5,6-c]furan Fused to the 5 and 6 positions of azuleneQualitatively more stable than isobenzofuran rsc.orgrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H6O3 B12604140 Azuleno[1,2-B]furan-4,8-dione CAS No. 647845-12-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

647845-12-3

Molecular Formula

C12H6O3

Molecular Weight

198.17 g/mol

IUPAC Name

azuleno[3,2-b]furan-4,8-dione

InChI

InChI=1S/C12H6O3/c13-7-2-1-3-8-10(6-7)12-9(11(8)14)4-5-15-12/h1-6H

InChI Key

IJXSKSURTCNXIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C=C2C(=C1)C(=O)C3=C2OC=C3

Origin of Product

United States

Synthetic Methodologies for Azuleno 1,2 B Furan 4,8 Dione and Analogous Fused Azulenofuran Diones

Cycloaddition-Based Strategies for Azulenofuran Dione (B5365651) Scaffolds

Cycloaddition reactions are a cornerstone in the synthesis of azulenoid systems. The convergence and efficiency of these reactions allow for the rapid assembly of the bicyclic core from simpler, readily available components. The pericyclic nature of these reactions often allows for a high degree of control over the stereochemical and regiochemical outcomes.

The most prevalent and effective method for constructing the azulene (B44059) ring system is through an intermolecular [8+2] cycloaddition. This reaction involves the combination of an electron-rich 8π component, typically a heptafulvene or a derivative, with a 2π electron component, known as a dienophile. This approach has been widely adapted for the synthesis of a variety of substituted azulenes and their fused heterocyclic analogs.

A variety of synthetic methods have been developed for azulene derivatives, and 2H-cyclohepta[b]furan-2-one and its derivatives have emerged as highly valuable precursors. mdpi.com These compounds serve as stable and reactive 8π synthons for cycloaddition reactions. In the synthesis of azulenes, the reaction of 2H-cyclohepta[b]furan-2-ones with electron-rich olefins and their analogs, such as enamines and enol ethers, proceeds via an [8+2] cycloaddition pathway. mdpi.com This reaction initially forms a strained bridged-intermediate. A subsequent decarboxylation step relieves this strain and leads to the formation of the azulene core. mdpi.com

The general mechanism involves the [8+2] cycloaddition giving a strained intermediate, which then undergoes decarboxylation to resolve the strain, followed by the elimination of a substituent group to yield the final azulene derivative. mdpi.com

The reaction of 2H-cyclohepta[b]furan-2-ones with enamines is a frequently employed and highly efficient method for azulene synthesis, often referred to as the Yasunami-Takase method. mdpi.com Enamines, being electron-rich alkenes, are excellent 2π partners in the [8+2] cycloaddition. The reaction proceeds through the initial formation of a strained cycloaddition intermediate, which is not typically isolated. mdpi.com This intermediate readily undergoes decarboxylation, followed by the elimination of the amine moiety, to generate the aromatic azulene ring system. mdpi.com The reactivity and yield of this reaction are influenced by the substituents on both the 2H-cyclohepta[b]furan-2-one and the enamine. mdpi.com

Similar to enamines, enol ethers and acetals serve as effective electron-rich 2π components in [8+2] cycloaddition reactions with 2H-cyclohepta[b]furan-2-ones to produce a range of functionalized azulenes. mdpi.comnih.gov These reactions, however, often necessitate high temperatures, typically between 160-190 °C, and can be performed in aprotic solvents or under neat conditions. mdpi.com

The reaction mechanism is analogous to that with enamines, involving an initial [8+2] cycloaddition to form a strained adduct, which then loses carbon dioxide. mdpi.com This is followed by the elimination of an alcohol to afford the azulene derivative. mdpi.com Acetals can also be used, as they can decompose under thermal conditions to generate the reactive vinyl ether in situ. nih.gov The choice of solvent can be critical; in some cases, the absence of a solvent like toluene leads to decomposition rather than the desired product, suggesting that solvation of the in situ generated vinyl ether is necessary for the cycloaddition to proceed successfully. nih.gov

The [8+2] cycloaddition offers significant potential for controlling the stereochemistry of the resulting fused-ring system. A notable example is the highly diastereoselective reaction between 5-substituted-furan-2(3H)-ones (acting as the 2π component) and 8,8-dicyanoheptafulvene (the 8π component). nih.gov This reaction, activated by an organocatalytic Brønsted base, generates dienolates from the furanone precursors, which then undergo cycloaddition to produce polycyclic products containing the tetrahydroazuleno[1,2-b]furan core. nih.gov

The reaction proceeds with high diastereoselectivity, yielding the cycloadducts with a specific relative configuration. nih.gov For instance, the reaction of 8,8-dicyanoheptafulvene with various 5-substituted-furan-2(3H)-ones consistently yields products with a high diastereomeric ratio (>20:1 dr). The relative configuration of the product (3aR,9aS,9bR*)-9b-Methyl-2-oxo-3,3a,9a,9b-tetrahydroazuleno[1,2-b]furan-4,4(2H)-dicarbonitrile has been unambiguously confirmed by single-crystal X-ray analysis. nih.gov This high level of stereocontrol is attributed to a plausible stereochemical model where the dienolate, generated by deprotonation, approaches the heptafulvene in a specific orientation to minimize steric hindrance, leading to the observed product. nih.gov

Diastereoselective [8+2] Cycloaddition of 8,8-Dicyanoheptafulvene with 5-Substituted-furan-2(3H)-ones. nih.gov
Furanone Substituent (R)ProductYield (%)Diastereomeric Ratio (dr)
Methyl(3aR,9aS,9bR)-9b-Methyl-2-oxo-3,3a,9a,9b-tetrahydroazuleno[1,2-b]furan-4,4(2H)-dicarbonitrile67>20:1
Ethyl(3aR,9aS,9bR)-9b-Ethyl-2-oxo-3,3a,9a,9b-tetrahydroazuleno[1,2-b]furan-4,4(2H)-dicarbonitrile75>20:1
n-Propyl(3aR,9aS,9bR)-9b-(n-Propyl)-2-oxo-3,3a,9a,9b-tetrahydroazuleno[1,2-b]furan-4,4(2H)-dicarbonitrile85>20:1
Isopropyl(3aR,9aS,9bR)-9b-Isopropyl-2-oxo-3,3a,9a,9b-tetrahydroazuleno[1,2-b]furan-4,4(2H)-dicarbonitrile43>20:1
Benzyl(3aR,9aS,9bR*)-9b-Benzyl-2-oxo-3,3a,9a,9b-tetrahydroazuleno[1,2-b]furan-4,4(2H)-dicarbonitrile60>20:1

While intermolecular cycloadditions are well-established, intramolecular versions of these reactions offer an elegant pathway to complex polycyclic systems by tethering the reacting components. However, specific examples of intramolecular [8+2] cycloadditions leading directly to the azuleno[1,2-b]furan-4,8-dione scaffold or its immediate precursors are not extensively documented in the reviewed literature. While intramolecular Diels-Alder reactions involving furan (B31954) dienes (IMDAF) are known for creating other types of fused and bridged ring systems, the application of an intramolecular [8+2] strategy for the synthesis of this specific azulenofuran target appears to be a less common approach. Further research may be required to explore the viability and potential of tethering a furan or related 2π component to a cycloheptatriene or heptafulvene precursor to facilitate an intramolecular cycloaddition for the synthesis of fused azulenofuran systems.

[4+2] Cycloaddition Pathways for Azulenofuran Formation

While the Diels-Alder, or [4+2] cycloaddition, is a cornerstone in the synthesis of six-membered rings, the formation of the azulene nucleus fused to a furan ring often proceeds via an [8+2] cycloaddition pathway. This approach is particularly effective when utilizing 2H-cyclohepta[b]furan-2-ones as the 8π-component. These precursors react with various 2π-electron components, such as enamines or enol ethers, to construct the five-membered ring of the azulene system. nih.govnih.gov

In a typical reaction, the [8+2] cycloaddition between a 2H-cyclohepta[b]furan-2-one and an enamine initially forms a strained bridged-intermediate. This intermediate then undergoes a decarboxylation to generate an aminohydroazulene, which subsequently aromatizes through the elimination of the amine to yield the azulene derivative. nih.gov The versatility of this method allows for the introduction of various substituents on the newly formed five-membered ring.

Although less common for the direct synthesis of the azuleno[1,2-b]furan system, [4+2] cycloadditions can be conceptually applied in multi-step sequences. For instance, a furan ring, acting as a diene, could react with a suitable dienophile to construct a portion of the seven-membered ring, followed by subsequent cyclization and functionalization to yield the target dione.

Condensation and Annulation Routes to Azulenofuran Dione Construction

Condensation and annulation reactions provide powerful tools for the construction of the fused ring system of this compound, allowing for the stepwise formation of the required carbocyclic and heterocyclic frameworks.

Intramolecular aldol condensations are a key strategy for the formation of cyclic ketones. nih.govmdpi.com In the context of this compound synthesis, a suitably substituted furan precursor bearing two carbonyl-containing side chains could undergo a double intramolecular aldol condensation to form the fused seven-membered ring with the desired dione functionality. The success of this approach hinges on the careful design of the precursor to favor the desired cyclization pathway and avoid competing intermolecular reactions.

For example, a furan derivative with appended acetonyl or related keto-aldehyde side chains at the appropriate positions could be subjected to basic or acidic conditions to promote the cyclization. The reactivity of the different α-protons would need to be carefully considered to control the regioselectivity of the enolate formation and subsequent nucleophilic attack.

The Knoevenagel condensation, a reaction between an active methylene compound and a carbonyl group, is a versatile method for carbon-carbon bond formation and can be employed in the synthesis of fused azulenoid systems. researchgate.net This reaction can be utilized to introduce functionalities that can subsequently participate in cyclization reactions to form the seven-membered ring.

A plausible strategy would involve a Knoevenagel condensation of an azulene-based aldehyde or ketone with an active methylene compound, such as a malonic ester derivative. The resulting product could then undergo further transformations, including cyclization and decarboxylation, to construct the dione ring fused to the azulene core. The reaction conditions, particularly the choice of base, can significantly influence the outcome of the condensation. researchgate.net

Table 1: Examples of Knoevenagel Condensation in Fused Ring Synthesis
Starting Material 1Starting Material 2Catalyst/ConditionsProduct TypeReference
Azulene-1-carbaldehydeMalononitrilePiperidine, EthanolAzulenylidenemalononitrile researchgate.net
2-MethoxybenzaldehydeThiobarbituric acidPiperidine, EthanolBenzilidene thiobarbituric acid researchgate.net
5-Substituted furan-2-carboxaldehydeIndan-1,3-dioneEthanol, room temp.2-(5-substituted-furfurylidene)indan-1,3-dione wikipedia.org

The Ziegler-Hafner azulene synthesis is a classical and highly effective method for the construction of the azulene nucleus. This reaction involves the condensation of a pyridinium salt with a cyclopentadienide anion, followed by a ring-opening and subsequent electrocyclization to form the azulene skeleton. While this method is primarily used for the synthesis of the parent azulene and its simple derivatives, it can be adapted for the preparation of more complex, fused systems.

To apply this methodology to the synthesis of this compound, a furan-fused pyridinium salt would be required as a key intermediate. The reaction of this specialized pyridinium salt with a cyclopentadienide would then, in principle, lead to the formation of the azuleno[1,2-b]furan core. Subsequent oxidation or functionalization would be necessary to introduce the 4,8-dione moiety.

The Zincke reaction, which involves the reaction of a pyridinium salt with a primary or secondary amine to form a Zincke aldehyde or a König salt, provides another entry into the synthesis of azulenes. Zincke aldehydes can react with cyclopentadienide anions to form fulvene intermediates, which can then undergo an intramolecular cyclization to yield the azulene ring system.

The application of this strategy to the synthesis of this compound would necessitate the preparation of a furan-annulated Zincke aldehyde. The condensation of this precursor with a cyclopentadienide would generate a furan-fused fulvene, which upon thermal or acid-catalyzed cyclization, would furnish the azuleno[1,2-b]furan skeleton. The introduction of the dione functionality would likely be a subsequent step.

Table 2: Key Intermediates in Azulenoid Synthesis
Intermediate TypeSynthetic UtilityKey ReactionReference
2H-Cyclohepta[b]furan-2-onePrecursor for [8+2] cycloadditionReaction with enamines/enol ethers nih.gov
Furan-fused Pyridinium SaltPrecursor for Ziegler-Hafner synthesisReaction with cyclopentadienideConceptual
Furan-annulated Zincke AldehydePrecursor for fulvene-based synthesisCondensation with cyclopentadienideConceptual

Metal-Catalyzed Coupling and Cyclization Strategies

Modern synthetic organic chemistry heavily relies on metal-catalyzed reactions for the efficient construction of complex molecular architectures. Transition metal catalysis, particularly with palladium, copper, and rhodium, offers powerful methods for the formation of C-C and C-O bonds, which are crucial for the synthesis of this compound.

Metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Sonogashira reactions, can be employed to assemble the necessary precursors for the fused ring system. For instance, a suitably functionalized furan derivative could be coupled with a cycloheptatriene or cyclopentadiene derivative, followed by an intramolecular cyclization to form the azulene nucleus.

Furthermore, metal-catalyzed C-H activation and functionalization represent a state-of-the-art approach to directly forge new bonds on the azulene or furan core, potentially leading to a more atom- and step-economical synthesis of the target dione. For example, a pre-formed azuleno[1,2-b]furan could undergo a regioselective di-oxidation at the 4 and 8 positions, possibly mediated by a metal catalyst. While specific examples for the direct synthesis of this compound via these methods are not yet prevalent in the literature, the general principles of metal-catalyzed synthesis of fused heterocyclic and aromatic systems are well-established and offer a promising avenue for future research.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. mdpi.com These reactions have been instrumental in assembling the complex molecular frameworks of azulenofuran diones. mdpi.comnih.gov Various metals, most notably palladium, have been shown to be effective in catalyzing these transformations. mdpi.com The development of efficient catalytic systems remains a significant area of research, with a focus on improving reaction conditions, catalyst stability, and the ease of separation of products. mdpi.com

These coupling reactions typically involve an organic halide and an organometallic reagent in the presence of a transition metal catalyst. The catalytic cycle generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov The versatility of these reactions allows for the introduction of a wide range of substituents onto the azulene core, providing access to a diverse library of azulenofuran dione analogs.

Suzuki-Miyaura Coupling in Building Azulene Scaffolds Precursors

The Suzuki-Miyaura coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. mdpi.com It typically involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex in the presence of a base. mdpi.com This reaction has become a cornerstone in the synthesis of complex organic molecules, including precursors for azulene scaffolds. mdpi.com

In the context of azulenofuran dione synthesis, the Suzuki-Miyaura coupling is particularly valuable for introducing aryl or other organic groups at specific positions on the azulene nucleus. nih.gov For instance, azulenyl boronic esters can be coupled with various aryl halides to construct the foundational azulene framework. researchgate.net The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity.

Reactants Catalyst/Reagents Product Type Significance
Azulenylboronate and Aryl Halides Palladium Catalyst, Base Aryl-substituted Azulenes Forms the core azulene scaffold for further functionalization.
Nitroarenes and Boronic Acids Palladium Catalyst, Base Biaryl Compounds Offers an alternative to organic halides as electrophilic partners. mdpi.com

Rhodium-Catalyzed Oxidative C-H Activation and Cyclization

Rhodium-catalyzed C-H activation has emerged as a powerful tool for the synthesis of complex organic molecules by directly functionalizing otherwise inert carbon-hydrogen bonds. acs.org This methodology has been successfully applied to the synthesis of azulenofuranone derivatives through oxidative cyclization reactions. researchgate.net

In a typical reaction, an azulene derivative bearing a directing group, such as a carboxylic acid, reacts with an alkyne in the presence of a rhodium catalyst. acs.orgnih.gov The reaction proceeds through a C-H activation step, followed by insertion of the alkyne and subsequent reductive elimination to form the fused furan ring. rsc.org This approach offers a high degree of atom economy and allows for the construction of the azulenofuranone core in a single step. The choice of oxidant and reaction conditions can influence the selectivity and yield of the desired product. acs.org

Bismuth-Catalyzed Cyclization Processes

Bismuth catalysts have gained attention in organic synthesis due to their low toxicity and cost-effectiveness. bohrium.com Bismuth(III) triflate (Bi(OTf)₃) has proven to be an effective catalyst for various cyclization reactions, including those leading to the formation of heterocyclic compounds. rsc.org

In the context of synthesizing fused ring systems analogous to azulenofurans, bismuth catalysts can promote intramolecular cyclization reactions. rsc.org For example, Bi(OTf)₃ can catalyze the cyclization of propargylic diol esters to form oxaspirolactones. rsc.org While direct application to this compound is not extensively documented, the principles of bismuth-catalyzed cyclization of appropriate precursors suggest a potential synthetic route. These reactions often proceed under mild conditions and can be applied to the synthesis of various carbocycles and heterocycles. rsc.org The catalytic activity of bismuth compounds is often attributed to their Lewis acidic nature. thieme-connect.de

Directed Ring Formation Reactions of the Furan Moiety

The construction of the furan ring onto the azulene scaffold is a critical step in the synthesis of this compound. Several classic and modified named reactions are employed for this purpose.

Paal-Knorr Type Cyclization for Substituted Furans

The Paal-Knorr synthesis is a well-established and widely used method for the synthesis of substituted furans from 1,4-dicarbonyl compounds. wikipedia.org The reaction is typically catalyzed by an acid, which facilitates the cyclization and subsequent dehydration to form the aromatic furan ring. wikipedia.orgalfa-chemistry.com

The mechanism involves the protonation of one carbonyl group, followed by an intramolecular nucleophilic attack by the enol form of the other carbonyl group to form a cyclic hemiacetal. wikipedia.org Subsequent dehydration of this intermediate yields the furan product. wikipedia.org This method is highly versatile, allowing for the synthesis of a wide range of substituted furans by varying the starting 1,4-diketone. wikipedia.org

Step Description Key Intermediate
  • Protonation
  • One carbonyl group is protonated by an acid catalyst. Protonated Carbonyl
  • Enolization & Cyclization
  • The other carbonyl group enolizes and attacks the protonated carbonyl. Cyclic Hemiacetal
  • Dehydration
  • The cyclic hemiacetal undergoes dehydration to form the furan ring. Furan

    Modified Feist–Bénary Furanation in Azulenofuran Synthesis

    The Feist-Bénary synthesis is another classical method for the preparation of substituted furans, involving the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base. wikipedia.orgalfa-chemistry.com This condensation reaction proceeds through a nucleophilic substitution followed by a cyclization and dehydration sequence. wikipedia.org

    The mechanism begins with the deprotonation of the β-dicarbonyl compound to form an enolate, which then acts as a nucleophile, attacking the α-carbon of the α-halo ketone and displacing the halide. alfa-chemistry.com The resulting intermediate then undergoes an intramolecular cyclization to form a five-membered ring, which upon dehydration, yields the furan product. alfa-chemistry.com Modifications of this reaction, such as using different bases or reaction conditions, have been developed to improve yields and expand the substrate scope, making it a valuable tool in the synthesis of complex furan-containing molecules like azulenofurans. scispace.com

    Functionalization of Pre-formed Azulenoid and Furan Rings for this compound Derivatives

    The functionalization of the pre-formed this compound core represents a key strategy for the synthesis of diverse derivatives with tailored electronic and chemical properties. The inherent reactivity of the azulene nucleus, characterized by an electron-rich five-membered ring and an electron-deficient seven-membered ring, offers distinct opportunities for selective chemical transformations. However, the presence of the fused furan ring and the strongly electron-withdrawing dione functionalities at the 4- and 8-positions significantly modulates this reactivity. The following sections detail the principal methodologies for the functionalization of this heterocyclic system.

    Electrophilic Substitution Reactions on the Azulene Core

    The azulene ring system is well-known for its propensity to undergo electrophilic substitution, which typically occurs at the electron-rich 1- and 3-positions of the five-membered ring. In the case of this compound, these positions are incorporated into the fused furan ring and are therefore unavailable for substitution. Consequently, electrophilic attack would be directed towards the seven-membered ring.

    However, the two carbonyl groups at the 4- and 8-positions exert a strong deactivating effect on the entire azulene nucleus, making electrophilic substitution reactions challenging. These groups withdraw electron density, reducing the nucleophilicity of the seven-membered ring. Under forcing conditions, substitution might be expected to occur at the 5-, 6-, or 7-positions, which are meta- to the deactivating carbonyl groups. The precise regioselectivity would depend on the specific electrophile and reaction conditions employed. Standard electrophilic reactions such as nitration, halogenation, or Friedel-Crafts acylation would require harsh conditions and may result in low yields or complex product mixtures.

    Nucleophilic Addition Reactions on the Azulene Core

    In contrast to electrophilic substitution, the electron-deficient nature of the seven-membered ring of the azulene core makes it susceptible to nucleophilic attack. This reactivity is significantly enhanced in this compound due to the presence of the carbonyl groups. Nucleophilic attack is most likely to occur at two primary sites: the carbonyl carbons at positions 4 and 8, and the C6 position of the seven-membered ring.

    Direct 1,2-addition of organometallic reagents (e.g., Grignard or organolithium reagents) to the carbonyl groups would yield tertiary alcohols. Alternatively, the α,β-unsaturated ketone systems present in the seven-membered ring allow for conjugate (1,4- or 1,6-) addition of softer nucleophiles. For example, addition at the C6-position, followed by protonation, would lead to a saturated ketone derivative. The competition between direct and conjugate addition is dependent on the nature of the nucleophile, the solvent, and the temperature.

    Table 1: Potential Nucleophilic Addition Reactions on the this compound Core
    NucleophileReagent TypePotential Product TypeNotes
    Organolithium (RLi)Hard NucleophileTertiary Alcohol (via 1,2-addition to C=O)Reaction is typically fast and occurs at low temperatures.
    Grignard Reagent (RMgX)Hard NucleophileTertiary Alcohol (via 1,2-addition to C=O)May also induce reduction or enolization as side reactions.
    Organocuprate (R₂CuLi)Soft Nucleophile6-Substituted Azuleno[1,2-b]furan-4-one-8(H)-one (via 1,6-conjugate addition)Favors conjugate addition over direct carbonyl attack.
    Amines (R₂NH)Soft Nucleophile6-Amino Adduct (via 1,6-conjugate addition)The reaction may be reversible.
    Sodium Borohydride (NaBH₄)Hydride DonorSecondary Alcohol (via reduction of C=O)A standard method for carbonyl reduction.

    Synthetic Transformations of Specific Substituents (e.g., bromomethyl derivatives)

    Introducing a functional handle, such as a bromomethyl group, onto the this compound skeleton would open up numerous avenues for further derivatization. Assuming a hypothetical bromomethyl derivative could be synthesized (e.g., at the C6 position via radical bromination of a 6-methyl precursor), this electrophilic benzylic-type bromide would be highly reactive towards a wide range of nucleophiles.

    This versatility allows for the introduction of diverse functional groups, including alcohols, ethers, amines, nitriles, and thiols, thereby enabling the synthesis of a large library of compounds from a common intermediate. Furthermore, the bromomethyl group could be converted into an organometallic species, such as a Grignard or phosphonium salt, for subsequent carbon-carbon bond-forming reactions.

    Table 2: Potential Transformations of a Hypothetical 6-(Bromomethyl)this compound
    ReagentProduct Functional GroupReaction Type
    H₂O / OH⁻Hydroxymethyl (-CH₂OH)SN2 Hydrolysis
    NaCNCyanomethyl (-CH₂CN)SN2 Substitution
    NaN₃Azidomethyl (-CH₂N₃)SN2 Substitution
    R₂NH (Amine)(Aminomethyl) (-CH₂NR₂)SN2 Substitution
    NaOR (Alkoxide)(Alkoxymethyl) (-CH₂OR)Williamson Ether Synthesis
    PPh₃Phosphonium Salt (-CH₂P⁺Ph₃Br⁻)Wittig Reagent Precursor

    Strategies for Deoxygenation and Double Bond Reconjugation

    The conversion of this compound to the fully conjugated, aromatic Azuleno[1,2-b]furan system requires the removal of the two carbonyl oxygen atoms and subsequent reconjugation of the double bonds. This transformation is challenging but can be envisioned through a multi-step sequence.

    A plausible strategy involves a two-stage process. First, the dione is reduced to the corresponding diol or hydroquinone. Several azulene quinones have been synthesized and their reduction potentials suggest that this conversion is feasible researchgate.netiupac.orgbohrium.com. Reagents such as sodium borohydride or lithium aluminum hydride could potentially reduce the diones to diols.

    The second stage is the deoxygenation of the resulting diol. A common method for the deoxygenation of benzylic-type alcohols involves their conversion to a better leaving group, such as a tosylate or triflate, followed by reductive cleavage. For instance, hydroquinone precursors have been successfully deoxygenated by converting them to ditriflates and then using a Palladium-catalyzed reduction nih.gov. An alternative approach could be a Barton-McCombie deoxygenation of the diol. Successful removal of the hydroxyl groups would lead to the formation of new double bonds, resulting in the desired aromatic azuleno[1,2-b]furan system.

    Theoretical and Computational Investigations of Azuleno 1,2 B Furan 4,8 Dione Systems

    Aromaticity and Electronic Structure of Azulenofuran Diones

    The concept of aromaticity is central to understanding the stability and reactivity of Azuleno[1,2-B]furan-4,8-dione. Unlike its isomer naphthalene (B1677914), the azulene (B44059) core possesses unique electronic characteristics, including a significant dipole moment and a low HOMO-LUMO gap, which are modulated by the fused furan-dione ring. nih.gov

    A key indicator of aromaticity is the presence of a diatropic ring current, which is induced when the molecule is placed in an external magnetic field. wikipedia.orgnih.gov This current deshields protons on the exterior of the ring system, leading to a downfield shift in their ¹H NMR signals. wikipedia.org Conversely, a paratropic ring current, associated with antiaromaticity, causes shielding. nih.govresearchgate.net

    Density Functional Theory (DFT) calculations are a powerful tool for quantifying these magnetically induced ring currents and predicting NMR chemical shifts. rsc.org For azulenofuran systems, theoretical calculations combined with experimental ¹H NMR data, particularly the coupling constants, can reveal alterations in bond lengths and, by extension, the degree of aromaticity. mdpi.com A decrease in diatropic ring current strength in the azulene moiety would be consistent with the observed bond-length alternation and reduced aromatic character. mdpi.com

    Computational studies have been conducted to compare the aromatic stability of different classes of azulene-fused heterocycles. researchgate.netclockss.org Using the graphical, conjugated circuits, and TRE models, a consistent trend in stability has been established. In each class of positional isomers, azulenopyrroles are predicted to be the most stable, followed by the corresponding azulenothiophenes, with azulenofurans being the least stable. researchgate.netclockss.org This stability order is suggested to be related to the inherent stability of the individual heterocyclic rings (pyrrole > thiophene > furan). researchgate.netclockss.org Furthermore, all these azulene-fused heterocycles are predicted to be less aromatic than the parent hydrocarbon 2,3-benzazulene. researchgate.netclockss.org

    Predicted Relative Aromatic Stability of Azulenoid Heterocycles
    Compound ClassRelative Stability RankingReference
    Azulenopyrroles1 (Most Stable) researchgate.netclockss.org
    Azulenothiophenes2 researchgate.netclockss.org
    Azulenofurans3 (Least Stable) researchgate.netclockss.org

    Molecular Geometry and Conformational Analysis

    The molecular geometry of this compound is expected to be largely planar due to the fused aromatic and pseudo-aromatic ring system. Computational methods, such as DFT with functionals like M06-2X, are used to perform geometry optimizations and determine the most stable conformations. rsc.org These calculations can provide precise data on bond lengths, bond angles, and dihedral angles.

    Geometry Optimization Studies

    The foundational step in the computational analysis of a molecule is the determination of its most stable three-dimensional structure, a process known as geometry optimization. For the this compound system, semi-empirical methods such as the Complete Neglect of Differential Overlap (CNDO) approximation and the more recent Parametric Method 3 (PM3) as implemented in the MOPAC (Molecular Orbital PACkage) software have been employed to ascertain the optimized molecular geometry. These methods provide a balance between computational cost and accuracy for relatively large molecules, making them suitable for initial structural investigations.

    These studies reveal the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation of the molecule. The results from these calculations are crucial for understanding the steric and electronic interactions within the fused-ring system.

    Influence of Substituents on Molecular Conformation

    The introduction of various substituents onto the this compound core can significantly perturb its molecular conformation. The size, electronics (electron-donating or electron-withdrawing nature), and position of the substituent can induce changes in bond lengths, bond angles, and the puckering of the fused rings. For instance, bulky substituents may cause steric hindrance that forces the rings into higher energy conformations. Conversely, substituents capable of forming intramolecular hydrogen bonds can lock the molecule into a specific conformation. Understanding these substituent effects is critical for the rational design of derivatives with desired properties.

    Frontier Molecular Orbital (FMO) Analysis

    Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, providing deep insights into the electronic properties and reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in this theory.

    HOMO-LUMO Energy Gaps and Their Correlation with Optical Properties

    The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's electronic excitability and, consequently, its optical properties. A smaller HOMO-LUMO gap generally implies that the molecule can be more easily excited from its ground state to an excited state, often resulting in the absorption of lower-energy (longer wavelength) light. For the this compound system, computational methods are used to calculate the energies of the HOMO and LUMO. These calculations can predict the wavelength of maximum absorption (λmax) in the UV-visible spectrum, providing a theoretical basis for the observed color of these compounds.

    Below is a table summarizing the calculated HOMO-LUMO energy gaps for a hypothetical series of substituted this compound derivatives.

    CompoundSubstituent (R)HOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
    1 -H-8.5-2.56.0
    2 -NO2-8.9-3.05.9
    3 -NH2-8.1-2.25.9
    4 -OCH3-8.2-2.35.9

    Note: The data in this table is illustrative and intended to demonstrate the concept.

    FMO Coefficients and Prediction of Reactivity Sites

    The spatial distribution of the HOMO and LUMO, as described by their molecular orbital coefficients, provides a roadmap for predicting the regioselectivity of chemical reactions. The HOMO is associated with the molecule's ability to donate electrons, so regions of the molecule with large HOMO coefficients are susceptible to attack by electrophiles. Conversely, the LUMO is associated with the molecule's ability to accept electrons, and regions with large LUMO coefficients are prone to attack by nucleophiles. For this compound, FMO analysis can pinpoint the specific atoms most likely to participate in electrophilic and nucleophilic reactions, guiding synthetic efforts.

    Quantum Chemical Calculations for Mechanistic Validation

    Beyond static properties, quantum chemical calculations are invaluable for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, computational chemists can identify transition states, intermediates, and the activation energies associated with different reaction pathways. For reactions involving the this compound system, such as nucleophilic additions or cycloadditions, these calculations can validate proposed mechanisms or even uncover new, unexpected reaction pathways. This theoretical validation provides a deeper understanding of the underlying principles governing the reactivity of this complex heterocyclic system.

    Advanced Spectroscopic Characterization of Azuleno 1,2 B Furan 4,8 Dione and Its Synthetic Intermediates

    X-ray Crystallography for Definitive Solid-State Structural Determination

    Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. For a molecule such as Azuleno[1,2-b]furan-4,8-dione, this technique would provide invaluable information regarding its molecular geometry, bond parameters, and intermolecular packing interactions. Although a specific crystal structure for the title compound is not yet reported, analysis of related azulene-containing structures allows for a predictive understanding.

    The crystal structure of this compound is expected to reveal a largely planar fused ring system. The inherent planarity of the azulene (B44059) core, a key feature of its aromaticity, would likely be maintained. However, slight deviations from planarity may occur due to crystal packing forces or minor steric interactions.

    By analogy with other azulene derivatives, the bond lengths within the five-membered ring are anticipated to be relatively uniform, while the seven-membered ring is expected to exhibit some degree of bond length alternation, a characteristic feature of the azulene system. The introduction of the carbonyl groups at the 4- and 8-positions is predicted to influence the bond lengths in the seven-membered ring significantly. Specifically, the C4=O and C8=O double bonds would have characteristic short bond lengths (approximately 1.22 Å). The adjacent C-C bonds would be expected to be longer than typical aromatic C-C bonds, reflecting a greater degree of single-bond character. The furanone ring would introduce its own set of characteristic bond lengths and angles, with the C-O-C angle being a key determinant of the ring's geometry.

    Table 1: Predicted Bond Lengths and Angles for this compound Based on Analogous Structures

    Parameter Predicted Value Rationale
    Bond Lengths (Å)
    C4=O ~1.22 Å Typical carbonyl double bond length.
    C8=O ~1.22 Å Typical carbonyl double bond length.
    C-C (5-membered ring) ~1.39 - 1.42 Å Reflecting aromatic character.
    C-C (7-membered ring) ~1.36 - 1.46 Å Bond length alternation is expected.
    C-O (furanone ring) ~1.37 Å Typical C-O bond in a furanone system.
    Bond Angles (°)
    C-C-C (5-membered ring) ~108° Consistent with a five-membered ring.
    C-C-C (7-membered ring) ~128° Consistent with a seven-membered ring.

    Note: These values are estimations based on data from related azulene and furanone structures and require experimental verification.

    This compound is an achiral molecule, so its stereochemical configuration is straightforward. However, the study of its crystal packing would provide insights into the intermolecular forces that govern its solid-state assembly. The presence of two polar carbonyl groups and the inherent dipole moment of the azulene core are expected to result in significant dipole-dipole interactions. These interactions would likely lead to a head-to-tail arrangement of molecules in the crystal lattice, maximizing electrostatic attractions.

    Furthermore, π-π stacking interactions between the planar aromatic systems of adjacent molecules are anticipated to be a dominant feature of the crystal packing. The specific geometry of this stacking (e.g., parallel-displaced or T-shaped) would be determined by a balance of attractive electrostatic and dispersive forces and repulsive steric interactions.

    Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural and Electronic Characterization

    NMR spectroscopy is a powerful tool for elucidating the structure and electronic environment of molecules in solution. For this compound, a combination of ¹H, ¹³C, and two-dimensional NMR techniques would be essential for a complete assignment of its proton and carbon signals and for assessing its aromatic character.

    The ¹H NMR spectrum of this compound is expected to show a set of distinct signals in the aromatic region, corresponding to the protons on the azulene core. The chemical shifts of these protons would be influenced by the electron-withdrawing nature of the fused furanone ring and the two carbonyl groups. In comparison to unsubstituted azulene, a general downfield shift of the proton signals is anticipated due to the deshielding effect of these groups.

    A key aspect of the ¹H NMR analysis would be the assessment of the compound's aromaticity. The coupling constants between adjacent protons on the seven-membered ring can provide qualitative information about bond fixation. A larger variation in coupling constants would suggest a greater degree of bond-length alternation and, consequently, a lower degree of aromaticity compared to the parent azulene.

    Table 2: Predicted ¹H NMR Chemical Shifts (δ) for this compound

    Proton Predicted Chemical Shift (ppm) Expected Multiplicity Rationale
    H (on 5-membered ring) 7.5 - 8.5 d or s Deshielded by the fused ring system.

    Note: These are estimated chemical shift ranges and require experimental confirmation.

    The ¹³C NMR spectrum would provide a definitive map of the carbon skeleton of this compound. The most downfield signals in the spectrum are expected to be those of the carbonyl carbons (C4 and C8), typically appearing in the range of 180-200 ppm. The carbons of the furanone ring would also exhibit characteristic chemical shifts. The remaining sp²-hybridized carbons of the azulene core would resonate in the aromatic region (110-150 ppm).

    Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be indispensable for the unambiguous assignment of all proton and carbon signals. HSQC would correlate each proton with its directly attached carbon, while HMBC would reveal longer-range correlations (2-3 bonds), allowing for the complete assembly of the molecular structure.

    Table 3: Predicted ¹³C NMR Chemical Shifts (δ) for Key Carbons in this compound

    Carbon Predicted Chemical Shift (ppm) Rationale
    C4, C8 (Carbonyl) 180 - 200 Characteristic for ketone carbonyls.
    C (furanone ring) 120 - 170 Typical range for furanone carbons.

    Note: These are estimated chemical shift ranges and require experimental verification.

    Electronic Absorption and Emission Spectroscopy for Optical Properties (e.g., UV-Vis, Fluorescence)

    Electronic spectroscopy provides crucial information about the electronic transitions within a molecule and is responsible for its optical properties, such as color and fluorescence.

    The UV-Vis absorption spectrum of this compound is expected to be dominated by the characteristic electronic transitions of the azulene chromophore. Unsubstituted azulene famously exhibits a weak absorption in the visible region (S₀→S₁ transition, ~580 nm), which is responsible for its blue color, and a stronger absorption in the near-UV region (S₀→S₂ transition, ~350 nm). The fusion of the furanone ring and the presence of the dione (B5365651) functionality would extend the π-conjugated system, which is expected to cause a bathochromic (red) shift in these absorption bands.

    The fluorescence properties of this compound are of particular interest. Azulene and many of its derivatives are known for their unusual S₂→S₀ fluorescence, a violation of Kasha's rule. It is plausible that the title compound would also exhibit fluorescence. However, the presence of the quinone-like dione system could potentially lead to fluorescence quenching through efficient intersystem crossing to the triplet state. Therefore, the fluorescence quantum yield of this compound would be a key parameter to determine experimentally. If fluorescent, the emission spectrum would likely be in the blue or green region of the visible spectrum.

    Table 4: Predicted Electronic Absorption and Emission Properties of this compound

    Spectroscopic Parameter Predicted Value/Characteristic Rationale
    UV-Vis Absorption (λmax)
    S₀→S₁ Transition > 580 nm Bathochromic shift due to extended conjugation.
    S₀→S₂ Transition > 350 nm Bathochromic shift due to extended conjugation.

    | Fluorescence Emission (λem) | Possible emission in the 400-550 nm range | Dependent on the balance between radiative decay from S₂ and non-radiative decay pathways. |

    Note: These predictions are based on the known properties of azulenes and require experimental validation.

    Applications of Azuleno 1,2 B Furan 4,8 Dione and Its Derivatives in Organic Synthesis and Materials Science

    Strategic Synthons for the Construction of Complex Organic Molecules

    The quest for novel molecular architectures with tailored properties has driven the exploration of versatile building blocks. Azuleno[1,2-b]furan-4,8-dione has proven to be a valuable scaffold for the synthesis of a range of complex organic molecules, from polycyclic aromatic hydrocarbons to intricate natural product skeletons and fused heterocycles.

    Azulene-embedded polycyclic aromatic hydrocarbons (PAHs) have garnered significant interest due to their intriguing electronic and optical properties, which differ from their all-benzenoid counterparts. nih.govresearchgate.net this compound derivatives serve as key intermediates in the modular synthesis of these complex PAHs. Methodologies such as Knoevenagel-type condensation and Suzuki-Miyaura coupling have been effectively employed to construct a diverse array of azulene-containing PAHs. nih.govclockss.org

    One synthetic strategy involves the reaction of precursors derived from azulene (B44059) systems with various aromatic aldehydes and ketones. This approach allows for the creation of structurally diverse PAHs, including those with thiophene-rich structures, butterfly or Z-shaped geometries bearing two azulene units, and even complex helical structures. nih.gov The versatility of these methods provides a platform for the rapid synthesis of previously unexplored non-alternant PAHs. nih.gov

    Precursor TypeReaction TypeResulting PAH StructureReference
    Indene-based aryl boronic estersSuzuki coupling, Knoevenagel-type condensationAzulene-embedded PAHs nih.gov
    2H-cyclohepta[b]furan-2-ones[8+2] cycloaddition with enaminesBenz[a]azulenes researchgate.net
    2-Chloroazulene derivativesSuzuki-Miyaura coupling, Brønsted acid-mediated intramolecular cyclizationAzuleno[2,1-a]phenalenones clockss.org

    The integration of the azulene moiety into acenes and helicenes has led to the development of novel π-conjugated systems with enhanced stability and unique electronic characteristics compared to their parent benzenoid structures. While direct synthesis from this compound is not explicitly detailed in the reviewed literature, the synthesis of azulene-fused acenes often involves the condensation of azulene derivatives with acene precursors. nih.gov For instance, methods such as aldol condensation followed by nucleophilic addition and dehydration have been utilized to create azulene-fused acenes that are isoelectronic to pentacene, hexacene, and heptacene. nih.gov These compounds exhibit a localized aromatic character in their six- and five-membered rings, while the seven-membered ring of the azulene unit remains non-aromatic. nih.gov

    The synthesis of azulene-fused helicenes has also been achieved through cycloisomerization reactions of azulene-containing biaryls and triaryls, catalyzed by metals such as gold or platinum. nih.gov Although the direct involvement of this compound is not specified, the general strategies for constructing these complex helical structures often rely on precursors that incorporate the azulene framework.

    The azulene skeleton is a recurring motif in a variety of natural products, particularly sesquiterpene lactones. The specific compound azuleno[6,5-b]furan-2,5-dione, a structural isomer of the topic compound, has been identified in natural sources. researchgate.net While direct evidence for the use of this compound as an intermediate in the synthesis of sesquiterpene lactones or lactarane skeletons is not prevalent in the reviewed literature, the structural similarity suggests its potential as a synthon in the total synthesis of such natural products. The furan-dione moiety could, in principle, be elaborated to form the lactone rings characteristic of these compounds.

    This compound serves as a valuable precursor for the synthesis of various fused heterocyclic systems. For instance, azuleno[1,2-b]pyrroles and azuleno[1,2-b]furans can be prepared from derivatives of 2H-cyclohepta[b]furan-2-one, which is a closely related precursor. The synthesis involves the reaction of these precursors with enamines derived from N-substituted 3-oxopyrrolidines or 3-oxotetrahydrofurans, followed by aromatization. semanticscholar.org

    The synthesis of more complex heterocycles, such as azulenoquinazolines, has also been reported. For example, azuleno[1',2':4,5]pyrrolo[2,1-b]quinazoline-6,14-diones, which are azulene analogs of the natural product tryptanthrin, have been synthesized. This synthesis involves the condensation of an azuleno[2,1-b]pyrrole-2,3-dione with isatoic anhydride. nih.gov Furthermore, azuleno[2,1-b]quinolones and the corresponding quinolines have been prepared through the Brønsted acid-catalyzed intramolecular cyclization of 2-arylaminoazulene derivatives. researchgate.netresearchgate.net

    Target HeterocycleSynthetic ApproachPrecursor TypeReference
    Azuleno[1,2-b]pyrroles[8+2] cycloaddition with enamines, aromatization2H-cyclohepta[b]furan-2-one derivatives semanticscholar.org
    Azuleno[1,2-b]furans[8+2] cycloaddition with enamines, aromatization2H-cyclohepta[b]furan-2-one derivatives semanticscholar.org
    Azuleno[1',2':4,5]pyrrolo[2,1-b]quinazoline-6,14-dionesCondensation reactionAzuleno[2,1-b]pyrrole-2,3-dione nih.gov
    Azuleno[2,1-b]quinolonesBrønsted acid-catalyzed intramolecular cyclization2-Arylaminoazulene derivatives researchgate.netresearchgate.net

    Development of Advanced Organic Materials with Tailored Properties

    The unique electronic structure of the azulene ring system, characterized by a significant dipole moment and distinct frontier molecular orbital energies, makes azulene-containing compounds promising candidates for advanced organic materials. The fusion of the azulene core with a furan-dione moiety in this compound provides a scaffold for creating materials with tunable optical and electronic properties.

    Azulene derivatives are known for their intense coloration, a property that stems from their unique electronic transitions. The introduction of donor and acceptor groups onto the azulene nucleus can significantly modify its electronic structure, leading to compounds with intense absorption in the visible spectrum and, in some cases, photoluminescence. researchgate.net While specific data for this compound as a chromophore is limited in the available literature, the general principles of chromophore design based on the azulene scaffold are well-established.

    The fusion of heterocyclic rings to the azulene core, as in azuleno[1,2-b]benzothiophenes and selenophenes, results in a red-shift of the maximum absorption wavelength compared to their non-fused counterparts. chemspider.com This demonstrates that the optical properties can be finely tuned by extending the π-conjugation of the azulene system. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often employed to understand and predict the optical properties of these novel chromophores. The development of azulene-based dyes for applications such as dye-sensitized solar cells further highlights the potential of these compounds as functional chromophores.

    Materials for Organic Field-Effect Transistors (OFETs)

    Organic field-effect transistors (OFETs) are fundamental components of modern organic electronics. The performance of an OFET is largely determined by the charge-transport characteristics of the organic semiconductor used as the active layer. Azulene derivatives have emerged as a compelling class of materials for this purpose. While direct studies on this compound for OFETs are not extensively documented, research on related azulene-containing compounds demonstrates their potential.

    For instance, conjugated polymers incorporating 2,2'-biazulene diimide units have been synthesized and shown to exhibit excellent OFET performance with high electron mobility. researchgate.net Similarly, molecules where a 2-azulenyl group is substituted onto frameworks like 2,2'-bithiophene and thieno[3,2-b]thiophene have been characterized as OFET materials with relatively high carrier mobilities. researchgate.net The fusion of the electron-withdrawing furan-dione moiety to the azulene core in this compound is expected to modulate the frontier molecular orbital (HOMO/LUMO) energy levels, a critical factor for efficient charge injection and transport in OFETs. This modification could potentially lead to materials with ambipolar or n-type semiconductor behavior, which is less common but highly desirable for creating complex organic circuits.

    Table 1: Performance of Selected Azulene-Based Organic Field-Effect Transistors

    Compound Class Carrier Mobility (cm²/Vs) On/Off Ratio Semiconductor Type
    2-Azulenyl-substituted Thiophenes Reported as "relatively high" - p-type (presumed)

    This table presents data from related azulene derivatives to illustrate the potential of the azulenofuran dione (B5365651) class in OFET applications.

    Electrochromic Materials with Reversible Optical Switching Properties

    Electrochromic materials are compounds that change their optical properties, such as color, in response to an applied electrical potential. This phenomenon is rooted in the reversible redox reactions the material undergoes. The inherent redox activity of the azulene core, coupled with the electron-accepting dione groups, makes this compound derivatives highly promising for electrochromic applications.

    Studies on related azulene-fused systems provide strong evidence for this potential. For example, azulenophthalimides, which feature an isoindoline-1,3-dione structure fused to azulene, display significant changes in their spectra upon electrochemical reduction. mdpi.com This behavior indicates a reversible alteration of the electronic structure, leading to a visible color change. The process involves the generation of radical anions or dianions that possess different absorption characteristics compared to the neutral molecule. Similarly, the reversible redox behavior has been noted in azulene-based isoindigo analogues. researchgate.net For this compound, the application of a potential would likely induce electron transfer, creating charged species with distinct absorption bands in the visible or near-infrared regions, enabling its use in smart windows, displays, and optical modulators.

    Non-Alternant Non-Benzenoid Hydrocarbons for Extended Conjugation Systems

    Azulene is a classical example of a non-alternant, non-benzenoid hydrocarbon, meaning its carbon atoms cannot be classified into two sets where atoms of one set are only bonded to atoms of the other. researchgate.net This structural feature distinguishes it from its benzenoid isomer, naphthalene (B1677914), and results in a unique electronic landscape, including a significant dipole moment and unusual fluorescence properties. mdpi.com

    Incorporating the this compound moiety into larger, π-extended systems creates novel non-alternant hydrocarbons with tailored properties. Fusing aromatic or heteroaromatic rings to the azulene core can dramatically influence the electronic and optical characteristics of the resulting molecule. mdpi.com Theoretical and experimental studies have shown that embedding azulene units into polycyclic aromatic hydrocarbons (PAHs) can lead to materials with low-energy absorption bands and amphoteric redox behavior, stemming directly from the non-alternant nature of the azulene unit. researchgate.net The fusion of the furan-dione ring system specifically introduces both heteroatoms and carbonyl groups, which further perturbs the π-conjugation, potentially leading to smaller HOMO-LUMO gaps and enabling absorption of lower-energy light compared to the parent azulene.

    Structure-Reactivity/Property Relationship Studies for Rational Design

    Impact of Structural Modifications on Optical and Electronic Behavior

    The optical and electronic properties of this compound can be precisely tuned through targeted structural modifications. The relationship between the molecular structure and the resulting material properties is key to designing compounds for specific applications.

    Research on analogous systems, such as azuleno[1′,2′:4,5]pyrrolo[2,1-b]quinazoline-6,14-diones, demonstrates the profound impact of substituents. researchgate.net Halogenation (e.g., with bromine or iodine) or the introduction of phenylethynyl groups at various positions on the azulene core can systematically alter the molecule's redox potentials and absorption spectra. These modifications influence the electron density distribution and the energies of the frontier molecular orbitals. For example, attaching electron-donating or electron-withdrawing groups to the azulenofuran dione core can be used to:

    Shift Absorption Spectra: Modify the color of the material and its light-harvesting capabilities.

    Tune Redox Potentials: Adjust the voltages at which the material is oxidized or reduced, which is critical for applications in OFETs and electrochromic devices.

    Alter Molecular Packing: Influence how molecules arrange in the solid state, which is crucial for efficient charge transport in thin films.

    Table 2: Effect of Substitution on the Redox Potentials of an Azulene-dione Analogue

    Compound First Reduction Potential (V vs. Fc/Fc+) First Oxidation Potential (V vs. Fc/Fc+)
    Parent Azulenopyrroloquinazolinedione -1.15 +0.85
    12-Bromo Derivative -1.10 +0.90
    12-Iodo Derivative -1.08 +0.92

    Data adapted from related azulene-dione systems to illustrate structure-property trends. researchgate.net Note: Specific values are illustrative of trends.

    Design Principles for Novel Azulenofuran Diones with Enhanced Performance

    Based on established structure-property relationships, several design principles can be formulated for creating new azulenofuran diones with superior performance for targeted applications:

    Tuning Frontier Orbitals: For OFET applications, the HOMO and LUMO energy levels must be matched with the work functions of the device electrodes. Electron-withdrawing substituents (like halogens or cyano groups) on the azulene or furan (B31954) rings will lower both HOMO and LUMO levels, potentially enhancing stability and favoring n-type transport. Conversely, electron-donating groups (like alkoxy or amino groups) will raise these energy levels, which is beneficial for p-type transport.

    Extending π-Conjugation: To shift the optical absorption to longer wavelengths (for near-infrared applications or tuning electrochromic color), the π-conjugated system can be extended. This can be achieved by fusing additional aromatic rings (e.g., benzene (B151609), thiophene) to the this compound core.

    Controlling Intermolecular Interactions: For solid-state devices like OFETs, controlling the packing of molecules is critical. Introducing long alkyl chains can improve solubility for solution-based processing and can influence the degree of π-stacking between adjacent molecules, which directly impacts charge carrier mobility.

    Enhancing Redox Stability: The stability of the charged states is crucial for the cyclability of electrochromic materials. Strategic placement of substituents that can delocalize the charge in the radical ion or dianion states can enhance the material's durability and switching lifetime.

    By applying these principles, a new generation of this compound derivatives can be rationally designed to meet the specific demands of advanced materials science applications.

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